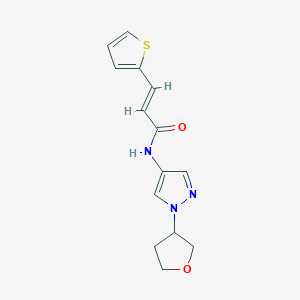
(E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential for therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide can have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which can help to alleviate inflammation. It can also induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One advantage of using (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide in lab experiments is its potential therapeutic applications. However, a limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide. One direction is to further explore its anti-inflammatory properties and potential for treating inflammatory diseases. Another direction is to investigate its potential as a cancer therapeutic agent and to optimize its efficacy. Additionally, research could be done to better understand its mechanism of action and identify potential drug targets.
Synthesis Methods
The synthesis of (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide involves the reaction of 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid with thiophene-2-carboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then reacted with acryloyl chloride to yield the final product.
Scientific Research Applications
The potential therapeutic applications of (E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide have been explored in various scientific research studies. One study found that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in macrophages. Another study showed that it has potential as a cancer therapeutic agent, as it can induce apoptosis in cancer cells.
properties
IUPAC Name |
(E)-N-[1-(oxolan-3-yl)pyrazol-4-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(4-3-13-2-1-7-20-13)16-11-8-15-17(9-11)12-5-6-19-10-12/h1-4,7-9,12H,5-6,10H2,(H,16,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZURQWHIKJUTR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1N2C=C(C=N2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2565077.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2565084.png)

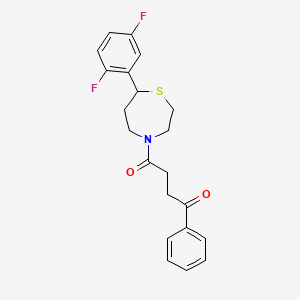
![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2565087.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B2565088.png)
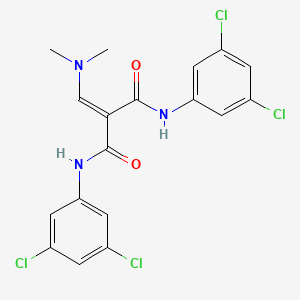
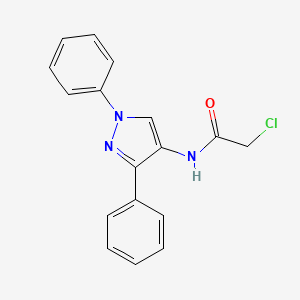
![ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2565091.png)
![3-Azabicyclo[4.3.1]decane-4,8-dione](/img/structure/B2565093.png)
![N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2565095.png)
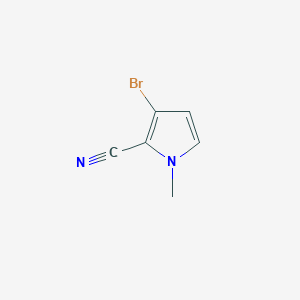
![N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide](/img/structure/B2565099.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565100.png)